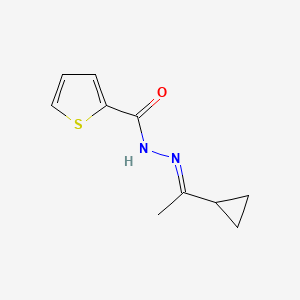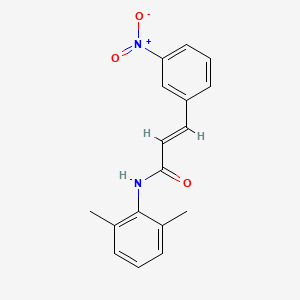
N-(4-ethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide, commonly known as EPPC, is a chemical compound that has gained significant attention in the field of scientific research. EPPC is a piperazine derivative that has been synthesized for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
作用机制
The mechanism of action of EPPC is not fully understood. However, it is believed that EPPC exerts its biological effects by modulating the activity of ion channels and receptors in the body. EPPC has been shown to modulate the activity of the NMDA receptor by binding to a specific site on the receptor. This results in the inhibition of the receptor's function, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects
EPPC has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that EPPC exhibits potent anti-inflammatory and anti-cancer activities by inhibiting the production of inflammatory cytokines and inducing apoptosis in cancer cells. In vivo studies have demonstrated that EPPC exhibits neuroprotective effects by reducing the extent of brain damage caused by ischemic injury. EPPC has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
EPPC has several advantages and limitations for lab experiments. One of the advantages of EPPC is its potent biological activity, which makes it an attractive tool for the modulation of various physiological processes. Another advantage of EPPC is its relatively simple synthesis method, which allows for the easy preparation of large quantities of the compound. However, EPPC also has several limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. Additionally, EPPC can exhibit non-specific binding to proteins, which can lead to off-target effects.
未来方向
There are several future directions for the study of EPPC. One area of future research is the development of novel EPPC derivatives with improved solubility and bioavailability. Another area of future research is the investigation of the potential therapeutic applications of EPPC in various diseases, including cancer, inflammation, and neurological disorders. Additionally, the development of novel methods for the modulation of ion channels and receptors using EPPC and its derivatives could lead to the development of novel drugs with improved efficacy and safety profiles.
合成方法
EPPC can be synthesized using various methods. One of the most common methods involves the reaction of 4-ethylphenylamine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with piperazine-1-carbothioamide to obtain EPPC. The synthesis of EPPC is a multi-step process that requires careful optimization of reaction conditions to obtain a high yield of the desired product.
科学研究应用
EPPC has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, EPPC has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders. EPPC has been shown to exhibit potent anti-inflammatory and anti-cancer activities in vitro and in vivo. In neuroscience, EPPC has been studied for its potential as a tool for the modulation of ion channels and receptors in the brain. EPPC has been shown to modulate the activity of the NMDA receptor, which is involved in learning and memory processes. In pharmacology, EPPC has been studied for its potential as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
属性
IUPAC Name |
4-(benzenesulfonyl)-N-(4-ethylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S2/c1-2-16-8-10-17(11-9-16)20-19(25)21-12-14-22(15-13-21)26(23,24)18-6-4-3-5-7-18/h3-11H,2,12-15H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSIQLSRLFZTQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-4-(phenylsulfonyl)piperazine-1-carbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5764466.png)
![N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5764476.png)

![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}acetamide](/img/structure/B5764495.png)
![1-[3-(2-nitrophenyl)acryloyl]piperidine](/img/structure/B5764501.png)



![dimethyl 2-[(3-cyclopentylpropanoyl)amino]terephthalate](/img/structure/B5764544.png)
![1-[2-(1-cyclohexen-1-yl)ethyl]-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5764550.png)
![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5764559.png)

![N-{4-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-beta-alanine](/img/structure/B5764567.png)
